molecular formula C17H23N3O2 B2617305 N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide CAS No. 1103517-52-7

N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide

Cat. No. B2617305
CAS RN: 1103517-52-7
M. Wt: 301.39
InChI Key: YXURSYZYJPWZTJ-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide, also known as GW842166X, is a selective and potent agonist of the peroxisome proliferator-activated receptor δ (PPARδ). PPARδ is a nuclear receptor that regulates lipid metabolism, inflammation, and glucose homeostasis. GW842166X has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

Mechanism Of Action

N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide activates PPARδ by binding to its ligand-binding domain and inducing a conformational change that allows the receptor to recruit coactivators and regulate gene expression. PPARδ regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation by forming heterodimers with retinoid X receptor (RXR) and binding to specific DNA sequences called peroxisome proliferator response elements (PPREs).
Biochemical and Physiological Effects:
N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide has been shown to have a variety of biochemical and physiological effects. In animal models of metabolic disorders, N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide improves insulin sensitivity, reduces plasma triglyceride levels, and increases HDL cholesterol levels. In animal models of cardiovascular diseases, N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide prevents atherosclerosis and reduces inflammation. In animal models of cancer, N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide inhibits tumor growth and induces apoptosis.

Advantages And Limitations For Lab Experiments

N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide has several advantages as a research tool. It is a selective and potent agonist of PPARδ, which allows for the specific activation of this receptor without affecting other PPAR isoforms or nuclear receptors. N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide is also stable and soluble in aqueous solutions, which makes it easy to use in in vitro and in vivo experiments. However, N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide has some limitations as a research tool. It is expensive and not widely available, which may limit its use in some laboratories. Additionally, N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide has not been extensively studied in humans, which makes it difficult to extrapolate its effects to human physiology.

Future Directions

There are several future directions for research on N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide. One area of interest is the potential therapeutic applications of N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide in metabolic disorders, cardiovascular diseases, and cancer. Further studies are needed to determine the optimal dosing and administration of N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide in these diseases. Another area of interest is the molecular mechanisms underlying the effects of N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide on PPARδ signaling. Future studies may focus on identifying the coactivators and corepressors involved in PPARδ signaling and the downstream targets of PPARδ activation. Overall, N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide is a promising research tool with potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide involves several steps, including the condensation of 2-methylindoline-1,2-dione with cyclohexylamine, followed by the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected amine is then selectively deprotected, and the resulting amine is acylated with succinic anhydride to give the final product.

Scientific Research Applications

N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide activates PPARδ and regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. In vivo studies have demonstrated that N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide improves insulin sensitivity, reduces plasma triglyceride levels, and prevents atherosclerosis in animal models of metabolic disorders and cardiovascular diseases.

properties

IUPAC Name

1-N-cyclohexyl-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-18-16(21)15-11-12-7-5-6-10-14(12)20(15)17(22)19-13-8-3-2-4-9-13/h5-7,10,13,15H,2-4,8-9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXURSYZYJPWZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide

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